(S)-3-amino-2-methylpropanoic acid
(S)-3-amino-2-methylpropanoic acid
(S)-3-aminoisobutyric acid is a beta-amino acid and a 3-aminoisobutyric acid. It has a role as a human metabolite. It is a conjugate acid of a (S)-3-aminoisobutyrate. It is an enantiomer of a (R)-3-aminoisobutyric acid. It is a tautomer of a (S)-3-aminoisobutyric acid zwitterion.
(S)-b-aminoisobutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(S)-3-amino-2-methylpropanoic acid is a natural product found in Homo sapiens and Lunaria annua with data available.
(S)-b-aminoisobutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(S)-3-amino-2-methylpropanoic acid is a natural product found in Homo sapiens and Lunaria annua with data available.
Brand Name:
Vulcanchem
CAS No.:
4249-19-8
VCID:
VC21087881
InChI:
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
SMILES:
CC(CN)C(=O)O
Molecular Formula:
C4H9NO2
Molecular Weight:
103.12 g/mol
(S)-3-amino-2-methylpropanoic acid
CAS No.: 4249-19-8
Cat. No.: VC21087881
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-3-aminoisobutyric acid is a beta-amino acid and a 3-aminoisobutyric acid. It has a role as a human metabolite. It is a conjugate acid of a (S)-3-aminoisobutyrate. It is an enantiomer of a (R)-3-aminoisobutyric acid. It is a tautomer of a (S)-3-aminoisobutyric acid zwitterion. (S)-b-aminoisobutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). (S)-3-amino-2-methylpropanoic acid is a natural product found in Homo sapiens and Lunaria annua with data available. |
|---|---|
| CAS No. | 4249-19-8 |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | (2S)-3-amino-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 |
| Standard InChI Key | QCHPKSFMDHPSNR-VKHMYHEASA-N |
| Isomeric SMILES | C[C@@H](CN)C(=O)O |
| SMILES | CC(CN)C(=O)O |
| Canonical SMILES | CC(CN)C(=O)O |
| Melting Point | 175 - 177 °C |
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